molecular formula C21H15N5O2S2 B2466447 (E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 845652-43-9

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2466447
CAS No.: 845652-43-9
M. Wt: 433.5
InChI Key: DTBSZJJUZYAUJV-YDZHTSKRSA-N
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Description

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods. One common method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with various organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be systematically characterized by 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .

Scientific Research Applications

Quinoxalines in Organic Synthesis and Material Science

Quinoxalines have been employed as key intermediates in the synthesis of complex organic molecules due to their reactivity and stability. For example, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through acceptorless dehydrogenative alkylation showcases the utility of quinoxaline derivatives in facilitating novel synthetic routes (Hille, Irrgang, & Kempe, 2014). Additionally, the development of polymers incorporating quinoxaline units for applications in electronics and photovoltaics highlights their versatility. For instance, pyrrolo[3,4-g]quinoxaline-based conjugated copolymers have been investigated for their potential in bulk heterojunction solar cells, offering high photovoltages and power conversion efficiencies (Xu et al., 2015).

Pharmaceutical Applications

In the pharmaceutical field, quinoxalines have been explored for their biological activities, including anticancer, antimicrobial, and antimalarial properties. The structural diversity of quinoxaline derivatives allows for the modulation of biological activity by substitution at various positions on the heterocycle. A review on quinoline compounds, which share structural similarities with quinoxalines, emphasizes the synthetic versatility of these compounds in generating derivatives with significant anticancer activities (Solomon & Lee, 2011). Although the review focuses on quinolines, the principles of structural modification leading to biological activity are applicable to quinoxalines as well.

Environmental and Green Chemistry

Quinoxaline derivatives have also been synthesized using green chemistry principles, aiming to reduce the environmental impact of chemical syntheses. For example, an efficient and environmentally friendly method for designing novel quinoxaline derivatives with potential insecticidal activity against Aphis craccivora showcases the integration of sustainability into the development of new compounds (Alanazi et al., 2022).

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can also vary widely depending on their specific structure. Some quinoxaline derivatives have been found to be non-toxic and non-mutagenic .

Future Directions

The future of quinoxaline derivatives research is promising, with potential applications in various fields including medicine and materials science. Researchers are continually exploring new synthetic methods and applications for these compounds .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions . It has shown significant inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2 .

Cellular Effects

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has been found to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53 .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of the compound within cells and tissues are also under study . It is believed to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)17-11-6-12-29-17)18-21(25-16-10-5-4-9-15(16)24-18)26(20)23-13-14-7-2-1-3-8-14/h1-13H,22H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSZJJUZYAUJV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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